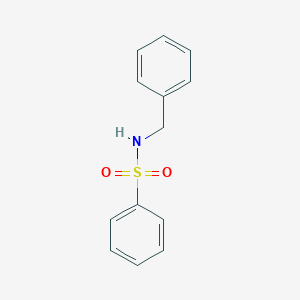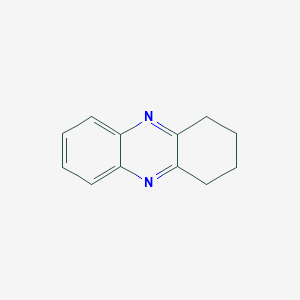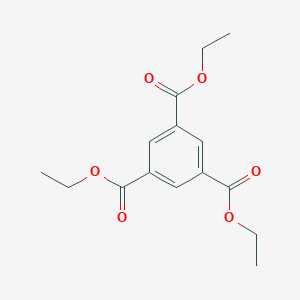
Triethyl benzene-1,3,5-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl benzene-1,3,5-tricarboxylate is a chemical compound with the molecular formula C15H18O6 . It has an average mass of 294.300 Da and a monoisotopic mass of 294.110352 Da . It is also known by other names such as 1,3,5-Benzenetricarboxylic acid, triethyl ester .
Synthesis Analysis
The synthesis of Triethyl benzene-1,3,5-tricarboxylate can be achieved through the reaction of ethyl propiolate under an argon atmosphere . The reaction was completed within 2 hours, producing a mixture of 1,2,4- and 1,3,5-isomers in a 97:3 molar ratio .Molecular Structure Analysis
The molecular structure of Triethyl benzene-1,3,5-tricarboxylate consists of a benzene ring with three ethyl ester groups attached to it .Chemical Reactions Analysis
Triethyl benzene-1,3,5-tricarboxylate can participate in various chemical reactions. For instance, it can react with propargyl alcohol to yield triprop-2-ynyl benzene-1,3,5-tricarboxylate . It can also form supramolecular polymers when mixed with conventional BTA-based supramolecular polymers .Physical And Chemical Properties Analysis
Triethyl benzene-1,3,5-tricarboxylate has a density of 1.2±0.1 g/cm3, a boiling point of 385.9±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has a flash point of 168.4±22.4 °C and an index of refraction of 1.509 .Aplicaciones Científicas De Investigación
Materials Science
- Synthesis of Yttrium Trimesates : This compound has been used to synthesize yttrium trimesates with open frameworks, which are important in materials science for creating new types of materials with specific properties .
Supercapacitors
- Electrode Material : A study mentioned the synthesis of a copper metal-organic framework with mixed phases using benzene-1,3,5-tricarboxylate as an electrode material for supercapacitors .
Chemical Synthesis
- Chiral Azoaromatic Dendrimeric Systems : It has been used in the synthesis of chiral azoaromatic dendrimeric systems, which are significant in various chemical synthesis processes .
Metal-Organic Frameworks
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
triethyl benzene-1,3,5-tricarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O6/c1-4-19-13(16)10-7-11(14(17)20-5-2)9-12(8-10)15(18)21-6-3/h7-9H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGOWZRHSOJOLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C(=O)OCC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280588 |
Source


|
| Record name | Triethyl benzene-1,3,5-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4105-92-4 |
Source


|
| Record name | Triethyl trimesate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triethyl benzene-1,3,5-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the structural characteristics of Triethyl benzene-1,3,5-tricarboxylate and how was its structure determined?
A1: Triethyl benzene-1,3,5-tricarboxylate (C15H18O6) is a non-chiral molecule. [] While it was first synthesized in 1868, its full low-temperature structure was determined relatively recently using single-crystal X-ray diffraction. This analysis revealed that the compound crystallizes in the chiral space group P65 (or P61). []
Q2: Can Triethyl benzene-1,3,5-tricarboxylate be produced through catalytic reactions, and if so, what type of catalyst and reaction conditions are employed?
A2: Yes, Triethyl benzene-1,3,5-tricarboxylate can be generated through the catalytic cyclotrimerization of ethyl propiolate. [] This reaction utilizes a dinuclear xanthene-bridged bis(iminopyridine) di-nickel complex (Ni2(L)(DPA)) as the catalyst. [] Research indicates that a catalyst loading of 5 mol% leads to the complete conversion of ethyl propiolate to benzene products, with Triethyl benzene-1,3,5-tricarboxylate being a major product alongside Triethyl benzene-1,2,4-tricarboxylate. [] This reaction proceeds efficiently at room temperature. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

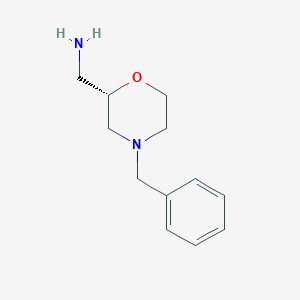

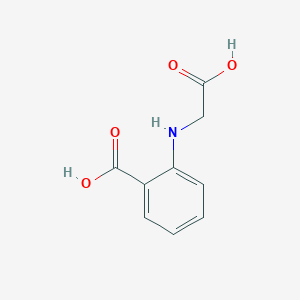
![4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B181543.png)
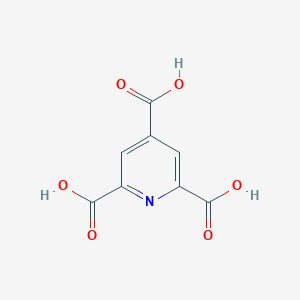
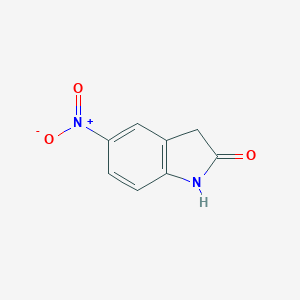
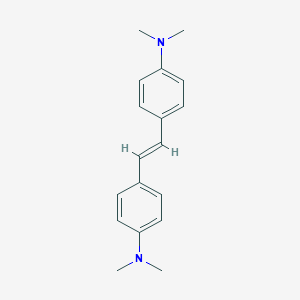
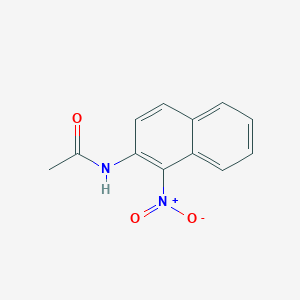
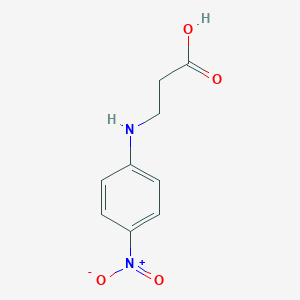
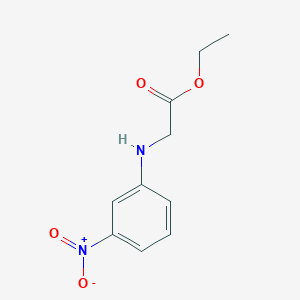
![1,2,3-trimethoxy-5-[(E)-2-nitrovinyl]benzene](/img/structure/B181555.png)
